(3-Chlorophenyl)(1-isoquinolinyl)methanol
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Overview
Description
(3-Chlorophenyl)(1-isoquinolinyl)methanol is a chemical compound that belongs to the class of isoquinoline derivatives It is characterized by the presence of a chlorophenyl group attached to an isoquinoline moiety through a methanol linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chlorophenyl)(1-isoquinolinyl)methanol typically involves the reaction of 3-chlorobenzaldehyde with isoquinoline in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst to facilitate the reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(3-Chlorophenyl)(1-isoquinolinyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinoline ketones, while reduction can produce isoquinoline alcohols.
Scientific Research Applications
Chemistry
In chemistry, (3-Chlorophenyl)(1-isoquinolinyl)methanol is used as a building block for the synthesis of more complex molecules
Biology
The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicine, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new medications.
Industry
Industrially, the compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its unique chemical structure allows for the creation of novel compounds with desirable properties.
Mechanism of Action
The mechanism of action of (3-Chlorophenyl)(1-isoquinolinyl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-Chloromethcathinone: A cathinone derivative with similar structural features.
3-Chlorophenylpiperazine: A piperazine derivative with a chlorophenyl group.
3-Chlorophenylhydrazone: A hydrazone derivative with a chlorophenyl group.
Uniqueness
(3-Chlorophenyl)(1-isoquinolinyl)methanol is unique due to its isoquinoline core structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(3-chlorophenyl)-isoquinolin-1-ylmethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO.ClH/c17-13-6-3-5-12(10-13)16(19)15-14-7-2-1-4-11(14)8-9-18-15;/h1-10,16,19H;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEXSRRSPLZODPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2C(C3=CC(=CC=C3)Cl)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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